

# An In-depth Technical Guide to Methyl Cyclopentanecarboxylate: Discovery, History, and Synthesis

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## Compound of Interest

Compound Name: *Methyl cyclopentanecarboxylate*

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## Introduction

**Methyl cyclopentanecarboxylate**, a cyclic ester with the chemical formula  $C_7H_{12}O_2$ , is a significant compound in the fields of organic synthesis, fragrance chemistry, and pharmaceutical development. Its unique structural features, including a five-membered aliphatic ring and a methyl ester group, impart characteristic physical and chemical properties that make it a versatile building block and a valuable ingredient in various applications. This technical guide provides a comprehensive overview of the discovery, historical development, physicochemical properties, and key synthetic methodologies of **methyl cyclopentanecarboxylate**, tailored for a scientific audience.

## Historical Context and Discovery

While the precise first synthesis of **methyl cyclopentanecarboxylate** is not definitively documented in a singular seminal publication, its history is intrinsically linked to the broader exploration of alicyclic compounds in the late 19th and early 20th centuries. The groundwork for understanding cyclopentane derivatives was laid by pioneers such as Paul Caspar Freer and W. H. Perkin Jr., who synthesized methylcyclopentane in 1888.<sup>[1]</sup> Further foundational work was contributed by Nikolai Kischner, who in 1895 correctly identified methylcyclopentane as the

product of the hydrogenation of benzene with hydriodic acid, a reaction that had previously puzzled chemists.[1][2][3]

The most pivotal development in the synthesis of cyclopentanecarboxylic acid derivatives, including the methyl ester, was the discovery of the Favorskii rearrangement by Russian chemist Alexei Yevgrafovich Favorskii, first reported in 1894.[4][5][6] This reaction, involving the base-mediated rearrangement of  $\alpha$ -halo ketones, provided a novel and efficient method for contracting a six-membered ring (cyclohexanone derivative) into a five-membered ring (cyclopentanecarboxylic acid derivative).[6][7] The use of an alkoxide base, such as sodium methoxide, in this rearrangement directly yields the corresponding ester, **methyl cyclopentanecarboxylate**.[7] This elegant ring-contraction strategy became a cornerstone in the synthesis of cyclopentane-based molecules.

Beyond the Favorskii rearrangement, the more straightforward method of direct esterification of cyclopentanecarboxylic acid with methanol also became a common synthetic route. Cyclopentanecarboxylic acid itself can be prepared through various methods, including the Favorskii rearrangement followed by hydrolysis, the carbonylation of cyclopentyl alcohol, or the reaction of a cyclopentyl Grignard reagent with carbon dioxide.[8][9]

## Physicochemical Properties

**Methyl cyclopentanecarboxylate** is a colorless liquid with a characteristic fruity odor.[10] Its physical and chemical properties are summarized in the tables below.

### Table 1: General and Physical Properties of Methyl Cyclopentanecarboxylate

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	128.17 g/mol <a href="#">[11]</a>
CAS Number	4630-80-2 <a href="#">[12]</a>
Appearance	Colorless liquid <a href="#">[10]</a>
Odor	Fruity
Boiling Point	70-73 °C at 48 mmHg <a href="#">[8]</a>
Density	Not available
Solubility	Soluble in organic solvents, insoluble in water <a href="#">[10]</a>

**Table 2: Spectroscopic Data of Methyl Cyclopentanecarboxylate**

Spectroscopic Technique	Key Data
<sup>1</sup> H NMR	Data available, but specific shifts vary with solvent.
<sup>13</sup> C NMR	Data available, but specific shifts vary with solvent.
Infrared (IR) Spectroscopy	Data available through the NIST WebBook. <a href="#">[13]</a>
Mass Spectrometry (MS)	Data available through the NIST WebBook. <a href="#">[13]</a>

## Experimental Protocols

This section details the experimental procedures for the two primary methods of synthesizing methyl cyclopentanecarboxylate.

### Synthesis via Favorskii Rearrangement of 2-Chlorocyclohexanone

This method utilizes a ring contraction of a six-membered ring to a five-membered ring.

Experimental Workflow:



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**Caption:** Experimental workflow for the Favorskii rearrangement synthesis.

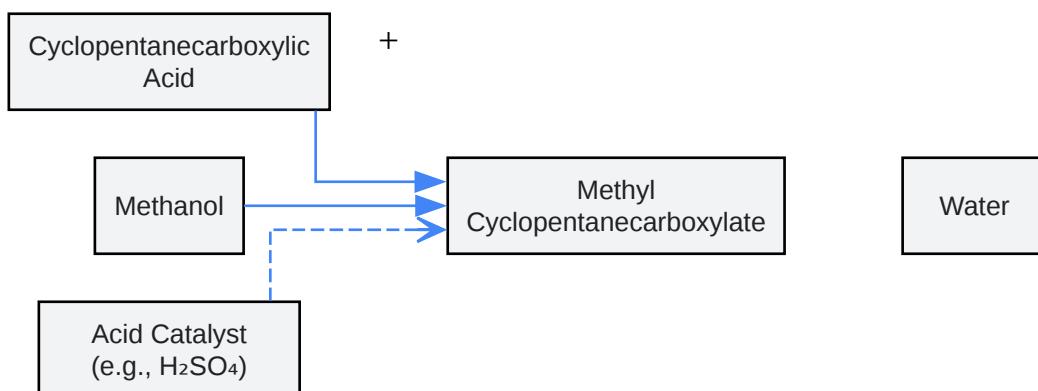
Detailed Protocol:[8]

- Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 58 g (1.07 moles) of sodium methoxide in 330 mL of anhydrous ether.
- Addition of Reactant: To the stirred suspension, add a solution of 133 g (1 mole) of 2-chlorocyclohexanone in 30 mL of dry ether dropwise. The addition should take approximately 40 minutes, controlling the exothermic reaction.
- Reaction: After the addition is complete, stir and heat the mixture under reflux for 2 hours.
- Work-up: Cool the mixture and add water to dissolve the salts. Separate the ether layer.
- Extraction and Washing: Extract the aqueous layer with two 50 mL portions of ether. Combine the ethereal solutions and wash successively with 100 mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
- Drying and Concentration: Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation at atmospheric pressure.
- Purification: The crude ester is purified by fractional distillation at 70–73°C under a pressure of 48 mm Hg. The yield of **methyl cyclopentanecarboxylate** is typically between 72–78 g.

# Synthesis via Fischer Esterification of Cyclopentanecarboxylic Acid

This is a direct esterification method.

Reaction Pathway:



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**Caption:** Fischer esterification of cyclopentanecarboxylic acid.

Detailed Protocol:[[14](#)]

- Reaction Setup: In an oven-dried flask, dissolve cyclopentanecarboxylic acid (9.5 mL, 87.6 mmol) in anhydrous dichloromethane (100 mL).
- Activation: Slowly add oxalyl chloride (8.8 mL, 105.1 mmol) dropwise, followed by 2 drops of DMF as a catalyst. Allow the reaction to proceed for 7 hours.
- Esterification: Concentrate the mixture under vacuum to remove excess oxalyl chloride and dichloromethane. Dissolve the residue in methanol (25 mL) and continue the reaction for 19 hours.
- Work-up: Concentrate the reaction mixture under vacuum.
- Purification: Redissolve the residue in dichloromethane (100 mL) and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer with anhydrous

sodium sulfate, filter, and concentrate under vacuum. The final product is purified by simple distillation to yield methyl cyclopentanoate as a colorless oil (85% yield).

## Applications

**Methyl cyclopentanecarboxylate** and its derivatives have found applications in several industrial and research areas.

- **Fragrance and Flavors:** Due to its pleasant, fruity aroma, **methyl cyclopentanecarboxylate** is used as a fragrance ingredient in perfumes, cosmetics, and other consumer products.[10]
- **Organic Synthesis:** It serves as a versatile intermediate in the synthesis of more complex organic molecules. The cyclopentane ring is a common motif in many natural products and biologically active compounds.
- **Pharmaceutical Research:** Derivatives of cyclopentanecarboxylic acid are of interest in drug discovery. For example, certain derivatives have been investigated for their potential as pharmaceutical intermediates.[15]

## Conclusion

**Methyl cyclopentanecarboxylate** is a compound with a rich history rooted in the foundational discoveries of alicyclic chemistry. The development of elegant synthetic routes, most notably the Favorskii rearrangement, has made this and related cyclopentane derivatives readily accessible for a variety of applications. Its well-characterized physicochemical properties and versatile reactivity ensure its continued importance as a building block in organic synthesis and as a valuable component in the fragrance and pharmaceutical industries. This guide provides a foundational understanding for researchers and professionals working with this important cyclic ester.

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